molecular formula C5H6N2O4 B13809444 (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13809444
M. Wt: 158.11 g/mol
InChI Key: FSMWLLTUNBUUGE-VKHMYHEASA-N
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Description

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a nitroso group, a ketone, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.

Major Products Formed

    Oxidation: Formation of (2S)-1-nitro-5-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of (2S)-1-amino-5-oxopyrrolidine-2-carboxylic acid.

    Substitution: Formation of esters of this compound.

Scientific Research Applications

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-oxopyrrolidine-2-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    (2S)-1-nitroso-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both a nitroso group and a carboxylic acid group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c8-4-2-1-3(5(9)10)7(4)6-11/h3H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

FSMWLLTUNBUUGE-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)N=O

Canonical SMILES

C1CC(=O)N(C1C(=O)O)N=O

Origin of Product

United States

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